Trifolin Trifolin Kaempferol 3-O-D-galactoside is a natural product found in Pergularia daemia with data available.
Brand Name: Vulcanchem
CAS No.: 23627-87-4
VCID: VC21340150
InChI: InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15+,17+,18-,21?/m1/s1
SMILES:
Molecular Formula: C21H20O11
Molecular Weight: 448.4 g/mol

Trifolin

CAS No.: 23627-87-4

Cat. No.: VC21340150

Molecular Formula: C21H20O11

Molecular Weight: 448.4 g/mol

* For research use only. Not for human or veterinary use.

Trifolin - 23627-87-4

Specification

CAS No. 23627-87-4
Molecular Formula C21H20O11
Molecular Weight 448.4 g/mol
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15+,17+,18-,21?/m1/s1
Standard InChI Key JPUKWEQWGBDDQB-HBDJNLTOSA-N
Isomeric SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Appearance Yellow powder
Melting Point 235 °C

Introduction

Chemical Identity and Structure

Basic Identification

Trifolin is a beta-D-galactoside compound belonging to the flavonoid glycoside family. It features a 4',5,7-trihydroxychromen-3-yl group positioned at the anomeric position of galactose . The compound has been clearly characterized with several distinct identifiers that facilitate its recognition in scientific literature and databases.

Table 1: Basic Identification Parameters of Trifolin

ParameterIdentification
Primary NameTrifolin
Systematic Name5,7-dihydroxy-2-(4-hydroxyphenyl)-3-{[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one
Common SynonymsKaempferol-3-O-galactoside, Trifolioside, Kaempferol 3-galactoside
CAS Number23627-87-4
Molecular FormulaC21H20O11
Molecular Weight448.4 g/mol
PhytoHub IDPHUB000728

Structural Characteristics

Trifolin's structure consists of kaempferol (a flavonol) linked to a galactose sugar moiety through a beta-glycosidic bond at the 3-position . This glycosylation significantly affects the compound's physicochemical properties compared to its aglycone (kaempferol).

The compound is functionally related to kaempferol and can be described as a conjugate acid of kaempferol 3-O-beta-D-galactoside(1-) . This structural arrangement contributes to its unique biological activities and physical properties.

Physicochemical Properties

Physical Properties

Trifolin exists as a solid at standard conditions and requires specific storage conditions to maintain stability . The compound's physical properties influence its handling, stability, and potential applications in various fields.

Chemical Properties

The chemical behavior of trifolin is largely determined by its functional groups, including multiple hydroxyl groups and a glycosidic linkage. These features influence its solubility, reactivity, and interactions with biological systems.

Table 2: Physicochemical Properties of Trifolin

PropertyValue
Physical StateSolid
Solubility (ALOGPS)1.58 g/l
LogS (ALOGPS)-2.45
LogP (ALOGPS)0.52
Hydrogen Acceptors11
Hydrogen Donors7
Rotatable Bond Count4
Polar Surface Area186.37 Ų
Physiological Charge-1
pKa (strongest acidic)6.37
Storage Recommendation-20°C

The moderate LogP value (0.52) indicates a balance between hydrophilic and lipophilic properties, which affects the compound's ability to cross biological membranes . The relatively high number of hydrogen bond donors (7) and acceptors (11) suggests significant potential for interactions with biological targets through hydrogen bonding.

Natural Occurrence and Sources

Botanical Sources

Trifolin has been identified in various plant species, where it serves as a secondary metabolite with potential roles in plant defense mechanisms and other physiological functions.

Table 3: Natural Sources of Trifolin

Plant SpeciesFamilyPlant Part
Camellia sinensisTheaceaeLeaves
Crassocephalum crepidioidesAsteraceaeAerial parts
Camptotheca acuminataNyssaceaeLeaves
Trifolium species (presumed)FabaceaeVarious parts

The presence of trifolin in these plant species suggests its potential contribution to the traditional medicinal properties attributed to these plants . The compound has been particularly studied in Camptotheca acuminata, where it occurs alongside other bioactive compounds like camptothecin and hyperoside .

Biological Activities

Antifungal Activity

One of the most significant biological properties of trifolin is its antifungal activity. Research has demonstrated that trifolin isolated from Camptotheca acuminata effectively inhibits the growth of several pathogenic fungi in vitro .

A study by Li et al. investigated the antifungal properties of trifolin against fungi that cause leaf spots and root rots in Camptotheca acuminata. The research showed that while trifolin was less effective than camptothecin at concentrations of 50 μg/mL (particularly within 20 days after treatment), it demonstrated superior efficacy at higher concentrations of 100 or 150 μg/mL .

Table 4: Antifungal Activity of Trifolin Against Plant Pathogenic Fungi

Fungal SpeciesDisease CausedEffective ConcentrationComparative Efficacy
Alternaria alternataLeaf spot100-150 μg/mLMore effective than camptothecin at higher concentrations
Epicoccum nigrumVarious diseases100-150 μg/mLMore effective than camptothecin at higher concentrations
Pestalotia guepiniiLeaf spot100-150 μg/mLMore effective than camptothecin at higher concentrations
Drechslera sp.Leaf spot100-150 μg/mLMore effective than camptothecin at higher concentrations
Fusarium avenaceumRoot rot100-150 μg/mLMore effective than camptothecin at higher concentrations

Analytical Methods and Characterization

Identification and Quantification

Several analytical techniques can be employed for the identification and quantification of trifolin in plant extracts and other samples. These include various chromatographic and spectroscopic methods.

Table 5: Analytical Methods for Trifolin Characterization

Analytical TechniqueApplicationAdvantages
HPLCSeparation and quantificationHigh resolution, reproducibility
Mass SpectrometryStructural confirmationHigh sensitivity, structural information
NMR SpectroscopyStructural elucidationDetailed structural information
UV-Visible SpectroscopyDetection and quantificationSimple, cost-effective

Classification in Taxonomic Systems

Chemical Taxonomy

Trifolin is classified within several hierarchical systems based on its chemical structure and characteristics.

Table 6: Chemical Classification of Trifolin

Classification SystemHierarchy
PhytoHub TaxonomyPolyphenols > Flavonoids > Flavonols
ClassyFire TaxonomyOrganic compounds > Phenylpropanoids and polyketides > Flavonoids > Flavonoid glycosides > Flavonoid-3-O-glycosides

This classification reflects trifolin's structural features and relates it to compounds with similar chemical properties and potentially similar biological activities .

Research Applications and Future Directions

Current Research Status

Research on trifolin has primarily focused on its identification, characterization, and evaluation of its antifungal properties. The compound has been studied in the context of plant defense mechanisms and potential applications in agriculture.

Future Research Directions

Several aspects of trifolin merit further investigation:

  • Elucidation of the mechanisms underlying its antifungal activity

  • Evaluation of potential synergistic effects with other plant compounds

  • Assessment of other biological activities beyond antifungal properties

  • Development of efficient methods for isolation or synthesis of trifolin for research and potential commercial applications

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